rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a methoxyphenyl group and a carboxylic acid functional group. Cyclopropane derivatives are known for their unique structural and chemical properties, which make them valuable in various fields such as synthetic and pharmaceutical chemistry, and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of cyclopropane derivatives, including this compound, often involves similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-methanol
Uniqueness
rac-(1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the methoxy group on the phenyl ring and the presence of the carboxylic acid functional group. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
34919-31-8 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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